Cas no 924828-55-7 (3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide)

3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide structure
924828-55-7 structure
Product Name:3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide
CAS No:924828-55-7
MF:C18H19N5O2S
MW:369.440761804581
CID:5428048
PubChem ID:16649436
Update Time:2025-07-13

3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS002320246
    • 924828-55-7
    • F3375-2066
    • 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide
    • 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide
    • 3-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide
    • STL023384
    • 3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
    • 3-[[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]thio]-N-phenylpropanamide
    • 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide
    • Inchi: 1S/C18H19N5O2S/c1-2-25-16-10-8-15(9-11-16)23-18(20-21-22-23)26-13-12-17(24)19-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,24)
    • InChI Key: IRVWPGJVONEJMM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CCSC1N(C2=CC=C(OCC)C=C2)N=NN=1

Computed Properties

  • Exact Mass: 369.12594604g/mol
  • Monoisotopic Mass: 369.12594604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.17±0.70(Predicted)

3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide Pricemore >>

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3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide Related Literature

Additional information on 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide

Recent Advances in the Study of 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide (CAS: 924828-55-7)

The compound 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide (CAS: 924828-55-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the synthetic versatility of 924828-55-7, which features a tetrazole ring linked to a propanamide moiety via a sulfur bridge. The presence of the 4-ethoxyphenyl group enhances its lipophilicity, making it a promising candidate for drug development. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and elucidate its conformational dynamics.

In vitro and in vivo studies have demonstrated that 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. For instance, it has shown significant efficacy in suppressing cyclooxygenase-2 (COX-2) activity, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may also modulate other biological targets, including kinases and G-protein-coupled receptors (GPCRs).

Mechanistic studies have revealed that the tetrazole ring plays a critical role in the compound's bioactivity, likely through hydrogen bonding interactions with key amino acid residues in the target proteins. The sulfur bridge further contributes to its stability and binding affinity. These findings have spurred interest in optimizing the compound's pharmacokinetic properties, such as its metabolic stability and oral bioavailability, to enhance its therapeutic potential.

Despite these promising results, challenges remain in translating 924828-55-7 into clinical applications. Issues such as off-target effects and potential toxicity need to be addressed through comprehensive preclinical evaluations. Future research directions may include structural modifications to improve selectivity and the development of novel formulations to enhance delivery efficiency.

In conclusion, 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-phenylpropanamide represents a compelling case study in the intersection of chemical synthesis and biological activity. Its multifaceted properties underscore the importance of continued exploration in this area, with the ultimate goal of discovering new therapeutic agents for unmet medical needs.

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